N-(3-(benzofuran-2-yl)propyl)-2-(m-tolyl)acetamide
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Overview
Description
N-(3-(benzofuran-2-yl)propyl)-2-(m-tolyl)acetamide, also known as BPAM, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic properties. BPAM belongs to the class of compounds known as amides and has a molecular weight of 291.4 g/mol.
Mechanism of Action
Target of Action
It is known that benzofuran derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for therapeutic intervention.
Mode of Action
Benzofuran derivatives are known to interact with their targets in a way that modulates the target’s function . This modulation can result in a variety of changes, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Benzofuran derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with benzofuran derivatives, it is likely that the compound has diverse effects at the molecular and cellular levels .
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(3-(benzofuran-2-yl)propyl)-2-(m-tolyl)acetamide is its high potency and selectivity for the sigma-1 receptor. This makes it a valuable tool for studying the role of the sigma-1 receptor in various cellular processes. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in animal studies. Additionally, this compound has not been extensively studied in human clinical trials, so its safety and efficacy in humans are not well-established.
Future Directions
There are several future directions for the study of N-(3-(benzofuran-2-yl)propyl)-2-(m-tolyl)acetamide. One area of interest is its potential use in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various cellular processes. Finally, the development of more water-soluble analogs of this compound could improve its efficacy and ease of administration in animal studies.
Synthesis Methods
The synthesis of N-(3-(benzofuran-2-yl)propyl)-2-(m-tolyl)acetamide involves the reaction between 2-(m-tolyl)acetic acid and 3-(benzofuran-2-yl)propylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a solvent such as dichloromethane or tetrahydrofuran at room temperature for several hours. The resulting product is purified by column chromatography or recrystallization.
Scientific Research Applications
N-(3-(benzofuran-2-yl)propyl)-2-(m-tolyl)acetamide has been studied for its potential therapeutic properties in various scientific research applications. One of the major areas of interest is its role in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, this compound has been found to increase dopamine levels in the brain and improve motor function in animal models of Parkinson's disease.
properties
IUPAC Name |
N-[3-(1-benzofuran-2-yl)propyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-15-6-4-7-16(12-15)13-20(22)21-11-5-9-18-14-17-8-2-3-10-19(17)23-18/h2-4,6-8,10,12,14H,5,9,11,13H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCUAKDLJDZUSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCCC2=CC3=CC=CC=C3O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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